

Application Note: Infrared Spectroscopy of 6-(Methyl(phenyl)amino)nicotinaldehyde

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Compound of Interest

Compound Name:	6-(Methyl(phenyl)amino)nicotinaldehyde
Cat. No.:	B566913

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Audience: Researchers, scientists, and drug development professionals.

Introduction

6-(Methyl(phenyl)amino)nicotinaldehyde is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Infrared (IR) spectroscopy is a powerful analytical technique for the structural characterization of this molecule, providing valuable information about its functional groups and overall molecular structure. This application note details the expected IR absorption frequencies for **6-(Methyl(phenyl)amino)nicotinaldehyde** and provides a standardized protocol for obtaining its IR spectrum.

Predicted Infrared Spectral Data

The structure of **6-(Methyl(phenyl)amino)nicotinaldehyde** contains several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. These include a tertiary aromatic amine, an aromatic aldehyde, and substituted pyridine and benzene rings. Based on established spectroscopic data for similar compounds, the predicted IR absorption bands are summarized in Table 1.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Table 1: Predicted IR Absorption Bands for **6-(Methyl(phenyl)amino)nicotinaldehyde**

Vibrational Mode	Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity	References
Aromatic C-H Stretch	Phenyl and Pyridine Rings	3100 - 3000	Medium	[8]
Aliphatic C-H Stretch	N-Methyl Group	~2820	Medium	[7]
Aldehyde C-H Stretch (Fermi Resonance)	Aldehyde	2850 - 2800 and 2750 - 2700	Weak-Medium	[1][3][6]
Carbonyl (C=O) Stretch	Aromatic Aldehyde	1710 - 1685	Strong	[2][3][6]
Aromatic C=C Ring Stretch	Phenyl and Pyridine Rings	1600 - 1400	Medium	[8]
Aromatic C-N Stretch	Tertiary Aromatic Amine	1335 - 1250	Strong	[4][5][9]
Aromatic C-H Out-of-Plane Bending	Phenyl and Pyridine Rings	900 - 675	Strong	[8]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This protocol outlines the procedure for obtaining a high-quality FT-IR spectrum of **6-(Methyl(phenyl)amino)nicotinaldehyde** using an ATR accessory.

I. Instrumentation and Materials

- Fourier Transform Infrared (FT-IR) Spectrometer
- Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal
- 6-(Methyl(phenyl)amino)nicotinaldehyde** (solid sample)

- Spatula
- Methanol or isopropanol for cleaning
- Lint-free wipes

II. Instrument Preparation

- Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.
- Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
- Install the ATR accessory in the sample compartment according to the manufacturer's instructions.

III. Background Spectrum Acquisition

- Clean the surface of the ATR crystal with a lint-free wipe dampened with methanol or isopropanol. Allow the solvent to fully evaporate.
- Lower the ATR anvil or press.
- Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the surrounding atmosphere. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} .
- Raise the ATR anvil.

IV. Sample Spectrum Acquisition

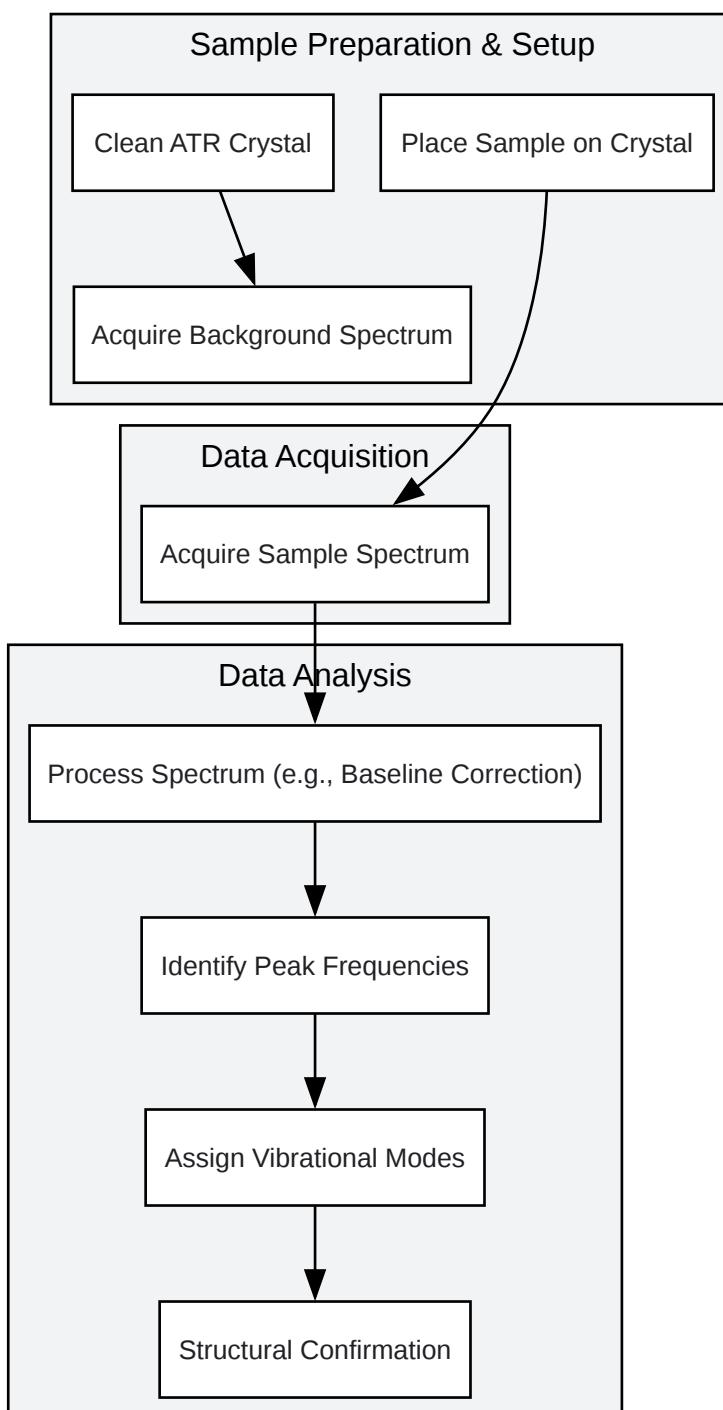
- Place a small amount of the solid **6-(Methyl(phenyl)amino)nicotinaldehyde** sample onto the center of the ATR crystal.
- Lower the anvil and apply consistent pressure to ensure good contact between the sample and the crystal. Most modern ATR accessories have a built-in pressure clamp.

- Acquire the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm^{-1} resolution).
- The spectrometer software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance or transmittance spectrum.

V. Data Processing and Analysis

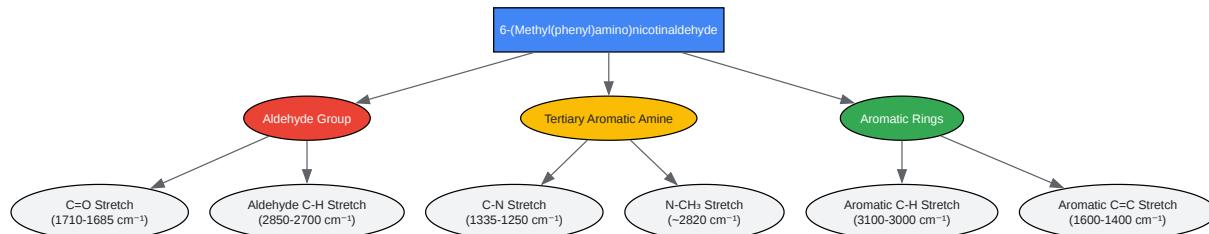
- Perform a baseline correction on the acquired spectrum if necessary.
- Use the peak-picking function in the software to identify the wavenumbers of the major absorption bands.
- Compare the observed peak positions with the predicted values in Table 1 to confirm the identity and purity of the compound.

Visualizations



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Caption: Workflow for IR Spectral Analysis.

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Caption: Key Functional Group Contributions to the IR Spectrum.

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